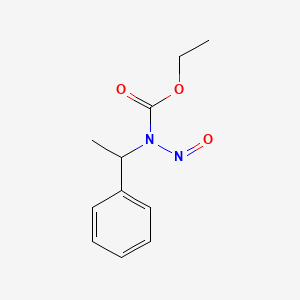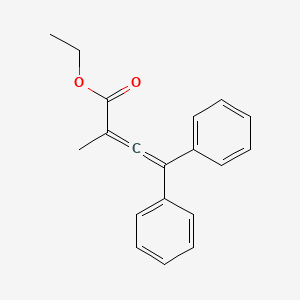![molecular formula C19H17Cl2N3OS B14733453 N-[4-[2-[(3,4-dichlorophenyl)amino]-1,3-thiazol-4-yl]phenyl]butanamide CAS No. 5939-91-3](/img/structure/B14733453.png)
N-[4-[2-[(3,4-dichlorophenyl)amino]-1,3-thiazol-4-yl]phenyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-[2-[(3,4-dichlorophenyl)amino]-1,3-thiazol-4-yl]phenyl]butanamide is a complex organic compound that features a thiazole ring, a phenyl group, and a butanamide moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[2-[(3,4-dichlorophenyl)amino]-1,3-thiazol-4-yl]phenyl]butanamide typically involves the formation of the thiazole ring followed by the attachment of the phenyl and butanamide groups. One common method involves the reaction of 3,4-dichloroaniline with a thioamide under acidic conditions to form the thiazole ring. This intermediate is then reacted with a phenyl butanamide derivative to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-[2-[(3,4-dichlorophenyl)amino]-1,3-thiazol-4-yl]phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
N-[4-[2-[(3,4-dichlorophenyl)amino]-1,3-thiazol-4-yl]phenyl]butanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[4-[2-[(3,4-dichlorophenyl)amino]-1,3-thiazol-4-yl]phenyl]butanamide involves its interaction with specific molecular targets. The thiazole ring and the dichlorophenyl group are crucial for binding to enzymes or receptors, leading to modulation of their activity. This compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2,4-dichlorophenyl)-4-{3-[(3,4-dioxo-3,4-dihydro-1-naphthalenyl)amino]phenyl}-2,4-dioxobutanamide
- N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-4-{2-[(3,4-dioxo-3,4-dihydro-1-naphthalenyl)amino]phenyl}-2,4-dioxobutanamide
Uniqueness
N-[4-[2-[(3,4-dichlorophenyl)amino]-1,3-thiazol-4-yl]phenyl]butanamide is unique due to its specific substitution pattern on the thiazole ring and the presence of the dichlorophenyl group.
Eigenschaften
CAS-Nummer |
5939-91-3 |
|---|---|
Molekularformel |
C19H17Cl2N3OS |
Molekulargewicht |
406.3 g/mol |
IUPAC-Name |
N-[4-[2-(3,4-dichloroanilino)-1,3-thiazol-4-yl]phenyl]butanamide |
InChI |
InChI=1S/C19H17Cl2N3OS/c1-2-3-18(25)22-13-6-4-12(5-7-13)17-11-26-19(24-17)23-14-8-9-15(20)16(21)10-14/h4-11H,2-3H2,1H3,(H,22,25)(H,23,24) |
InChI-Schlüssel |
LHKSVXCTYTYLIA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC(=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


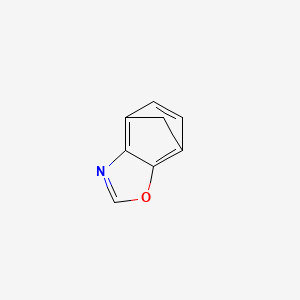
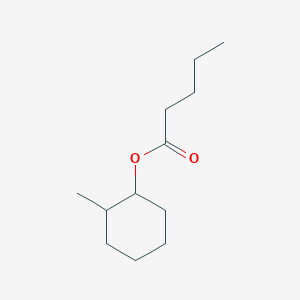
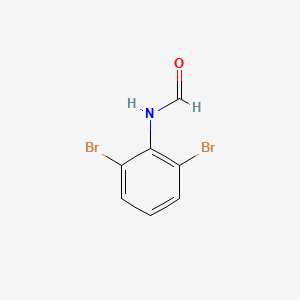
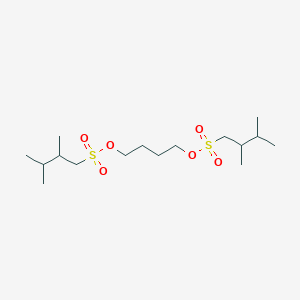

![[4-(Acetyloxy)-3-aminophenyl]arsonic acid](/img/structure/B14733402.png)
![2-[5-(2-Methyl-3-bicyclo[2.2.1]heptanyl)-2,3-dihydropyrrol-1-yl]ethanol](/img/structure/B14733407.png)

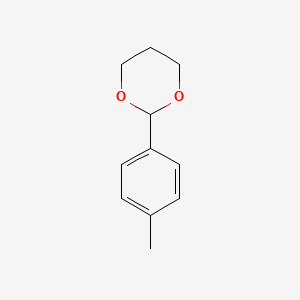

![Dimethyl[2-(4-nitrophenyl)ethyl]propanedioate](/img/structure/B14733445.png)

